molecular formula C9H12BrCl2N3 B13492615 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13492615
M. Wt: 313.02 g/mol
InChI Key: RTXUHJPGEUNDSV-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the benzodiazole ring, along with a methanamine group at the 2nd position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

The synthesis of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by the introduction of the methanamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in neurological studies, the compound may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other benzodiazole derivatives such as:

    5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine: Similar structure but lacks the methanamine group.

    1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar structure but with a methoxy group instead of a bromine atom.

    1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrN3·2HCl
  • Molecular Weight : 292.06 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the benzodiazole framework. Specifically, derivatives of benzodiazoles have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5-Bromo-1-methyl-benzodiazoleMRSA≤ 0.25 µg/mL
6-Methoxy-phenethyl-indole-imidazoleCryptococcus neoformans≤ 0.25 µg/mL
5-Bromo-1-methyl-benzodiazoleEscherichia coliNot specified

The compound's structural features, such as halogen substitution and side-chain variations, significantly influence its antimicrobial efficacy. The presence of bromine at the 5-position has been associated with enhanced activity against MRSA and other pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In a study involving human embryonic kidney cells (HEK293), various analogues were tested for their cytotoxic effects.

Table 2: Cytotoxicity Profile of Benzodiazole Derivatives

CompoundCell LineIC50 (µg/mL)
5-Bromo-1-methyl-benzodiazoleHEK293Not significant (≥32 µg/mL)
6-Methoxy-phenethyl-indole-imidazoleA549 (lung carcinoma)IC50 = 242.52
5-Bromo-1-methyl-benzodiazoleHela (cervical carcinoma)IC50 = 226

The results indicate that while some derivatives exhibit cytotoxic effects, others maintain a favorable safety profile with no significant hemolytic activity observed at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is heavily influenced by their molecular structure. Key findings from SAR studies include:

  • Halogen Substitution : The presence of bromine or chlorine enhances antimicrobial activity.
  • Side Chains : Variations in side chains can either increase or decrease potency; for instance, phenethyl substituents have been shown to improve activity against MRSA.

These insights are critical for the design of new derivatives with optimized biological profiles .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzodiazole derivatives for their antimicrobial properties. The study identified several promising candidates with low MIC values against MRSA and non-toxic profiles suitable for further development .

Properties

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

(5-bromo-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H

InChI Key

RTXUHJPGEUNDSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CN.Cl.Cl

Origin of Product

United States

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